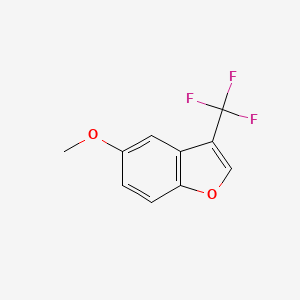

5-Methoxy-3-(trifluoromethyl)benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-14-6-2-3-9-7(4-6)8(5-15-9)10(11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLWEBYTIXZUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Key Reaction Pathways

Single-Electron-Transfer (SET) Processes in Benzofuran (B130515) Formation

Single-Electron-Transfer (SET) has been identified as a potential pathway in the formation of certain benzofuran structures. Although not the most common route for all benzofuran syntheses, SET mechanisms can be operative under specific conditions, particularly in reactions involving radical intermediates.

In the context of benzofuran synthesis, an SET event can initiate a cascade of reactions leading to the final cyclized product. For instance, studies on the amination of 3-substituted benzofuran-2(3H)-ones have proposed a mechanism involving an SET event. acs.org This process represents a novel reactivity pattern for benzofuran precursors. acs.org Similarly, the development of heteroatom-centered super-electron-donors (SEDs) has enabled the facile synthesis of 3-substituted benzofurans through radical reactions initiated by an SET process. researchgate.net These reactions involve the generation of a radical anion or cation, which then undergoes intramolecular cyclization. The feasibility of such a pathway for 5-Methoxy-3-(trifluoromethyl)benzofuran would depend on the specific reactants and conditions, such as the presence of a suitable photosensitizer or a redox-active catalyst capable of initiating the electron transfer.

Table 1: Examples of SET-Mediated Reactions in Benzofuran Synthesis

| Precursor Type | Promoter/Condition | Key Mechanistic Step | Reference |

|---|---|---|---|

| 3-Substituted benzofuran-2(3H)-ones | Cesium carbonate | Putative single-electron-transfer event | acs.org |

Influence of Catalysts and Ligands on Mechanistic Control and Selectivity

Catalysts and ligands play a pivotal role in directing the course of benzofuran synthesis, influencing both the reaction rate and selectivity. The choice of catalyst can determine which mechanistic pathway is favored, leading to the desired isomer and yield.

Metal-catalyzed reactions are among the most prevalent methods for constructing the benzofuran ring. Palladium, gold, copper, and rhodium catalysts are frequently employed. nih.gov For example, gold-promoted catalysis has been used for the formation of the benzofuran nucleus from alkynyl esters and quinols, where the choice of ligand (e.g., JohnPhos) is critical for achieving high yields. nih.gov Similarly, rhodium-mediated catalysis enables the chemodivergent generation of benzofuran skeletons through arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov

Acid catalysis is another common strategy. In the cyclization of acetals to form benzofurans, acids like polyphosphoric acid (PPA) are used. wuxiapptec.com Quantum mechanics (QM) analyses of these reactions reveal that the properties of the intermediate oxonium ion are crucial for determining the regioselectivity of the cyclization. wuxiapptec.com The catalyst influences the energy landscape of the reaction, favoring one cyclization pathway over another.

The ligand's role is often to modulate the steric and electronic properties of the metal center, thereby controlling access of the substrate and influencing the stereoselectivity and regioselectivity of the reaction.

Role of Electronic and Steric Effects of Substituents on Reaction Outcome

The substituents on the aromatic ring and the furan (B31954) precursor profoundly impact the reaction outcome due to their electronic and steric properties. In this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) exert opposing electronic effects.

The methoxy group, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic substitution, potentially facilitating the initial steps of cyclization. Research has shown that substrates with electron-donating substituents often provide higher yields of the target benzofuran molecules. nih.gov Conversely, the trifluoromethyl group is a powerful electron-withdrawing group. Its presence at the 3-position of the furan ring significantly influences the electron density of the reacting centers. Electron-withdrawing substituents on the phenyl ring have been observed to diminish the yield of benzofuran derivatives in certain reactions. nih.gov

Steric effects also play a crucial role. Bulky substituents can hinder the approach of reactants or catalysts, influencing the regioselectivity of the cyclization. An in-depth investigation into the synthesis of diketopyrrolopyrrole bearing benzofuran moieties highlighted the significant impact of interplay between electronic and steric effects. researchgate.net For instance, placing methyl groups at positions adjacent to the linkage between the benzofuran and another core can cause deplanarization of the molecule, affecting its properties. researchgate.net In the case of this compound, the size of the trifluoromethyl group can influence the transition state geometry of the cyclization step.

Table 2: Influence of Substituent Electronic Effects on Benzofuran Synthesis

| Substituent Type | Position | General Effect on Yield | Reference |

|---|---|---|---|

| Electron-donating | Phenyl ring | Tends to increase yield | nih.gov |

Kinetic and Thermodynamic Considerations in Reaction Design

The design of a successful synthesis for this compound requires careful consideration of both kinetic and thermodynamic parameters. The reaction can potentially yield different isomers or byproducts, and controlling the conditions can favor the formation of the desired thermodynamically stable product or a kinetically favored one.

Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for understanding the thermodynamics of benzofuran formation. Such calculations can determine the total energy and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) of reactants, intermediates, transition states, and products. semanticscholar.orgnih.gov For example, in a study on a novel benzofuran derivative, computed total energy and thermodynamic parameters confirmed the high stability of one potential product structure over another. semanticscholar.orgnih.gov

The reaction temperature, solvent, and catalyst can all influence whether a reaction is under kinetic or thermodynamic control. A kinetically controlled reaction, typically run at lower temperatures, will favor the product that is formed fastest (i.e., via the lowest activation energy barrier). A thermodynamically controlled reaction, often run at higher temperatures to allow for equilibrium to be reached, will favor the most stable product. Understanding the reaction energy profiles, including the stability of intermediates and the energy of transition states, is essential for designing a reaction that selectively yields this compound. wuxiapptec.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the hydrogen and carbon framework of 5-Methoxy-3-(trifluoromethyl)benzofuran. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing trifluoromethyl (-CF₃) group, along with the inherent aromaticity of the benzofuran (B130515) ring, create a distinct pattern of signals.

In the ¹H NMR spectrum, the methoxy protons are expected to appear as a sharp singlet, typically in the upfield region for aromatic ethers. The protons on the benzofuran ring will appear as distinct multiplets in the aromatic region, with their specific shifts and coupling constants determined by their position relative to the substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon of the trifluoromethyl group is characterized by a quartet due to coupling with the three fluorine atoms. The methoxy carbon appears as a singlet in the upfield region. The carbons of the benzofuran core resonate in the aromatic region, with their chemical shifts significantly influenced by the attached functional groups.

¹H and ¹³C NMR Chemical Shift Data for this compound Detailed, experimentally verified ¹H and ¹³C NMR data for this specific compound are not available in publicly accessible scientific literature at this time. The following table represents expected ranges based on the analysis of structurally similar compounds.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -OCH₃ | ~3.8 - 4.0 (singlet) | ~55 - 57 |

| Aromatic H's | ~6.8 - 7.5 (multiplets) | - |

| Aromatic C's | - | ~100 - 160 |

| -CF₃ | - | ~120 - 125 (quartet) |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for definitively assigning which proton is attached to which carbon in the benzofuran ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of atoms. While less critical for a rigid aromatic structure like this, it can confirm through-space interactions, for example, between the proton at C4 and the methoxy group protons.

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. The trifluoromethyl group of this compound is expected to produce a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or proton nuclei to cause splitting. The chemical shift of this signal is characteristic of the -CF₃ group attached to an sp²-hybridized carbon within an aromatic system and is a key identifier for the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of specific bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹) and displays characteristic bands for the functional groups present. For this compound, key expected vibrational modes include C-F stretching, C-O-C stretching of the ether and furan (B31954) ring, aromatic C=C stretching, and aromatic C-H stretching. The strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are particularly diagnostic.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information on vibrational modes. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this molecule, the aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the -CF₃ group would also be observable.

Characteristic Vibrational Frequencies for this compound Specific experimental FT-IR and FT-Raman data for this compound are not readily found in current scientific literature. The table below lists the expected vibrational frequencies for the key functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1620 - 1450 | FT-IR, FT-Raman |

| C-O-C Asymmetric Stretch (Aryl Ether) | 1270 - 1230 | FT-IR |

| C-F Stretch (CF₃) | 1350 - 1120 (strong, multiple bands) | FT-IR |

| C-O Stretch (Furan Ring) | 1100 - 1020 | FT-IR |

Vibrational Mode Assignment through Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprinting a molecule. However, the assignment of specific vibrational modes to the observed spectral bands can be complex, especially in polyatomic molecules where vibrations are often coupled. Potential Energy Distribution (PED) analysis is a computational method that provides a quantitative assignment of vibrational modes. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration, PED analysis offers a detailed understanding of the molecule's vibrational dynamics.

For a substituted benzofuran like this compound, the vibrational spectrum would exhibit characteristic bands for the aromatic ring, the furan ring, the methoxy group, and the trifluoromethyl group. PED analysis would be instrumental in disentangling the complex vibrations in the fingerprint region (typically 1500–500 cm⁻¹) where skeletal vibrations of the benzofuran core are prominent. For instance, it would help to differentiate between the C-O-C stretching modes of the furan ring and the methoxy group, as well as the various C-C stretching and C-H bending modes of the aromatic ring. The strong C-F stretching vibrations of the trifluoromethyl group would also be clearly identified and quantified.

Table 1: Illustrative PED Analysis for a Substituted Benzofuran Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| ~3100-3000 | Aromatic C-H stretch | >90% C-H str |

| ~2950-2850 | Methoxy C-H stretch | >95% CH₃ str |

| ~1600-1450 | Aromatic C=C stretch | ~60-80% C=C str, ~10-20% C-H bend |

| ~1300-1200 | C-O-C stretch (furan) | ~50% C-O-C str, ~20% C-C str |

| ~1250 | Methoxy C-O stretch | ~40% C-O str, ~30% CH₃ rock |

| ~1150-1050 | CF₃ symmetric stretch | >85% CF₃ sym str |

Note: This table is illustrative and based on general vibrational frequencies for substituted benzofurans. Actual values for this compound would require specific computational analysis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often producing intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻).

For this compound (C₁₀H₇F₃O₂), the theoretical exact mass of the neutral molecule is 216.0398 g/mol . In positive-ion mode HRESIMS, the protonated molecule [M+H]⁺ would be observed. The high accuracy of the measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other isobaric compounds.

Table 2: Theoretical HRESIMS Data for this compound

| Ion | Theoretical Exact Mass (m/z) |

| [C₁₀H₇F₃O₂ + H]⁺ | 217.0476 |

| [C₁₀H₇F₃O₂ + Na]⁺ | 239.0295 |

Note: This table presents calculated values. Experimental determination would confirm these masses with a high degree of precision (typically within 5 ppm).

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Molecular Fragmentation Analysis

Gas chromatography-mass spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used to assess the purity of a sample and to elucidate the structure of volatile compounds based on their characteristic fragmentation patterns upon electron ionization (EI).

In a GC/MS analysis of this compound, the compound would first be separated from any impurities on a GC column. Upon entering the mass spectrometer, it would be subjected to electron ionization, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule.

The fragmentation of benzofuran derivatives in EI-MS often involves characteristic losses of small molecules and radicals. For this compound, expected fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion.

Loss of carbon monoxide (CO) from the furan ring, a common fragmentation pathway for benzofurans.

Loss of a trifluoromethyl radical (•CF₃) .

Retro-Diels-Alder (RDA) fragmentation of the furan ring.

Analysis of these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule.

Table 3: Plausible Mass Fragments in the EI-MS of this compound

| m/z | Plausible Fragment |

| 216 | [M]⁺˙ |

| 201 | [M - CH₃]⁺ |

| 188 | [M - CO]⁺˙ |

| 147 | [M - CF₃]⁺ |

| 118 | [M - CF₃ - CHO]⁺ |

Note: This table presents plausible fragments based on known fragmentation patterns of related compounds. The relative intensities of these fragments would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the benzofuran chromophore. The methoxy group, being an electron-donating group, and the trifluoromethyl group, an electron-withdrawing group, will influence the energies of the electronic transitions. The methoxy group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzofuran due to the extension of the conjugated π-system. The electronic transitions are typically π → π* transitions within the aromatic system.

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| λₘₐₓ (nm) | Electronic Transition |

| ~250-260 | π → π |

| ~280-290 | π → π |

Note: The exact λₘₐₓ values are solvent-dependent and are presented here as estimations based on analogous compounds.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions.

To perform SC-XRD analysis on this compound, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would reveal the planarity of the benzofuran ring system and the conformation of the methoxy and trifluoromethyl substituents. It would also provide insights into how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking, which can influence the physical properties of the solid.

Although the crystal structure of this compound has not been reported, data from closely related structures, such as 5-methoxy-2-benzofuran-1(3H)-one, can provide an indication of the expected structural features. For instance, the benzofuran core is generally found to be planar.

Table 5: Illustrative Crystallographic Data for a Substituted Benzofuran

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1819 |

| b (Å) | 10.4285 |

| c (Å) | 9.2965 |

| β (°) | 99.962 |

| Volume (ų) | 781.26 |

| Z | 4 |

Note: This data is for the related compound 5-methoxy-2-benzofuran-1(3H)-one and serves as an illustrative example of the type of information obtained from an SC-XRD experiment.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the elucidation of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) has emerged as a leading method for investigating the electronic structure of molecules. rsc.orgresearchgate.netniscair.res.in This approach is centered on the principle that the ground-state energy of a molecule can be determined from its electron density. For 5-Methoxy-3-(trifluoromethyl)benzofuran, DFT is employed to perform geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms by locating the minimum on the potential energy surface. nih.gov This optimized geometry is crucial as it forms the basis for all subsequent property calculations. Beyond geometry, DFT provides a detailed description of the molecule's electronic structure, including the energies and shapes of its molecular orbitals.

Selection and Evaluation of Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often yielding reliable results for organic molecules. rsc.orgrsc.orgresearchgate.net The 6-311++G(d,p) basis set is a Pople-style basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for the distortion of atomic orbitals in the molecular environment. rsc.orgresearchgate.net The combination of B3LYP with the 6-311++G(d,p) basis set has been successfully used to study various benzofuran (B130515) derivatives, providing a good balance between computational cost and accuracy. rsc.orgrsc.org

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.govsci-hub.senih.gov This extension of DFT allows for the calculation of electronic transition energies and oscillator strengths, which are key parameters in simulating UV-Vis absorption spectra. nih.gov By calculating the excited state properties, TD-DFT can predict the wavelengths of maximum absorption and provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. nih.govnih.gov

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. bhu.ac.in A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. bhu.ac.in

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| ΔE (HOMO-LUMO Gap) | 5.25 |

Natural Population Analysis (NPA) and Mulliken Population Analysis (MPA) for Atomic Charges

A comprehensive search of scientific literature and chemical databases did not yield specific studies that have conducted Natural Population Analysis (NPA) or Mulliken Population Analysis (MPA) on this compound. Therefore, detailed data on the atomic charges for this particular molecule are not available in the reviewed sources. These analyses would theoretically reveal the charge distribution across the molecule, identifying electropositive and electronegative centers, which is fundamental to understanding its reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Information regarding Natural Bond Orbital (NBO) analysis specifically for this compound could not be located in the available scientific literature. NBO analysis is a powerful tool for examining intramolecular interactions, such as hyperconjugation and steric effects, and for determining the hybridization of atomic orbitals within the molecule. Without specific studies, a detailed discussion of these features for the title compound cannot be provided.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Visualization

There are no specific studies available that apply Electron Localization Function (ELF) or Localized Orbital Locator (LOL) analysis to this compound. These visualization methods are instrumental in providing a qualitative understanding of chemical bonding, clearly distinguishing between covalent bonds, lone pairs, and core electrons. In the absence of such analyses for this compound, a visual and qualitative description of its bonding characteristics remains unelucidated from this theoretical perspective.

Computational Prediction and Validation of Spectroscopic Properties

The computational prediction of spectroscopic properties is a key aspect of modern chemical research, allowing for the theoretical validation of experimental data.

Simulated Vibrational Spectra (FT-IR, FT-Raman) and Comparison with Experimental Data

No published research could be found that presents simulated Fourier-transform infrared (FT-IR) or Fourier-transform Raman (FT-Raman) spectra for this compound. Such simulations, typically performed using density functional theory (DFT), are invaluable for the assignment of vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's vibrational characteristics.

Computational NMR Chemical Shift Predictions (e.g., Gauge-Including Atomic Orbitals (GIAO) method)

A search of the scientific literature did not uncover any studies that have performed computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound using methods such as the Gauge-Including Atomic Orbitals (GIAO) approach. These calculations are essential for the accurate assignment of ¹H and ¹³C NMR signals and for correlating the electronic environment of nuclei with their chemical shifts.

Simulated UV-Vis Spectra and Electronic Absorption Properties

Specific data on the simulated UV-Vis spectra and electronic absorption properties of this compound are not available in the reviewed literature. Time-dependent density functional theory (TD-DFT) is the standard method for such simulations, providing insights into the electronic transitions, absorption wavelengths (λmax), and oscillator strengths that characterize the molecule's response to ultraviolet and visible light.

Computational Reaction Mechanism Studies and Transition State Characterization

Computational investigations into such mechanisms would typically employ Density Functional Theory (DFT) to map the potential energy surface of the reaction. This would involve identifying the structures of reactants, intermediates, transition states, and products. For a hypothetical reaction forming this compound, key computational steps would include:

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state of each elementary step.

Frequency Calculations: These are performed to characterize the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the connected reactant and product, confirming the proposed mechanism.

For instance, in the copper-catalyzed trifluoromethylation of an appropriate precursor, computational studies could clarify the nature of the active copper species, the mechanism of CF3 group transfer, and the subsequent cyclization to form the benzofuran ring. Such studies have been instrumental in understanding the mechanisms of similar organic reactions. montclair.edu

A review of synthetic strategies for benzofurans highlights various catalytic systems, including those based on palladium, rhodium, and copper, where computational studies have provided insights into the reaction mechanisms. nih.govacs.org These studies help in optimizing reaction conditions and designing more efficient catalysts.

| Computational Method | Application in Reaction Mechanism Studies |

| Density Functional Theory (DFT) | Calculation of energies of reactants, products, intermediates, and transition states. |

| Transition State Searching | Identification of the highest energy point along the reaction coordinate. |

| Frequency Analysis | Characterization of stationary points (minima and transition states). |

| Intrinsic Reaction Coordinate (IRC) | Confirmation of the connection between a transition state and its corresponding reactants and products. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment. While no specific MD simulation studies on this compound were found, the application of this technique to other benzofuran derivatives provides a framework for understanding its potential behavior.

MD simulations can be employed to:

Explore Conformational Space: By simulating the motion of the molecule over time, MD can identify the most stable conformations and the energy barriers between them. For this compound, this would involve understanding the rotational freedom of the methoxy (B1213986) and trifluoromethyl groups.

Analyze Solvation Effects: By explicitly including solvent molecules in the simulation box, MD can provide detailed insights into how the solvent structure is perturbed by the solute and, in turn, how the solvent affects the solute's conformation and dynamics.

A study on benzofuran derivatives as inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 utilized 100 ns MD simulations to investigate their binding mechanisms. nih.gov The simulations revealed stable binding modes and identified key interacting residues. nih.gov Similar approaches could be used to study the interaction of this compound with biological targets.

Conformational analysis of benzofuran derivatives has also been performed using molecular mechanics, which can determine the global minimum conformation of the molecule. nih.gov This information is crucial for understanding its interaction with receptors and enzymes. nih.gov

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. | Assessment of conformational rigidity. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. | Identification of flexible regions like the methoxy and trifluoromethyl groups. |

| Radial Distribution Function (RDF) | Probability of finding a solvent molecule at a certain distance from the solute. | Understanding the solvation shell structure. |

| Binding Free Energy Calculations | Strength of interaction with a biological target. | Prediction of potential biological activity. |

Investigation of Intermolecular Interactions (e.g., Dimer Formations, Supramolecular Assemblies)

The presence of methoxy and trifluoromethyl groups on the benzofuran scaffold of this compound suggests the potential for a variety of intermolecular interactions that can lead to the formation of dimers and other supramolecular assemblies.

Computational and experimental studies on related fluorinated and methoxy-containing aromatic compounds have revealed the importance of the following interactions:

Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C–H···O and C–H···F hydrogen bonds can play a significant role in the crystal packing.

Halogen Bonds: The fluorine atoms of the trifluoromethyl group can act as halogen bond acceptors.

π–π Stacking: The aromatic benzofuran ring can participate in π–π stacking interactions.

A study on fluoro/trifluoromethyl derivatives of benzoylferrocene highlighted the role of C–H···F, C–F···π, and C–F···F interactions in their crystal packing. researchgate.net Similarly, research on benzopyrans substituted with polyhaloalkyl groups identified C-H···O and C-H···X (where X is a halogen) as important non-classical hydrogen bonds in forming supramolecular structures. mdpi.com In the crystal structure of 2-(2-Methoxyphenyl)-1-benzofuran, molecules are connected by weak C—H⋯O bonds and C—H⋯π interactions. researchgate.net

The interplay of these weak interactions can lead to the formation of well-defined supramolecular architectures, influencing the material's physical properties such as melting point, solubility, and crystal morphology. The study of these interactions is crucial for crystal engineering and the design of new materials.

| Type of Interaction | Potential Role in Supramolecular Assembly |

| C–H···O Hydrogen Bonds | Formation of chains or sheets involving the methoxy group. |

| C–H···F Hydrogen Bonds | Directional interactions involving the trifluoromethyl group, contributing to crystal packing. |

| π–π Stacking | Stacking of the benzofuran rings, leading to columnar structures. |

| Halogen Bonding | Interactions between the fluorine atoms and electron-rich regions of neighboring molecules. |

Derivatization Strategies and Scaffold Elaboration

Functionalization of the Benzofuran (B130515) Core

The benzofuran ring system allows for functionalization at several positions, with the electronic nature of the existing substituents heavily influencing the regioselectivity of subsequent reactions. The interplay between the electron-donating 5-methoxy group and the electron-withdrawing 3-trifluoromethyl group in the target molecule dictates the reactivity of the C2, C4, C6, and C7 positions.

Introduction of Substituents at C2, C3, C5, and C6 Positions

Research on analogous 5-methoxy-benzofuran systems has demonstrated the feasibility of introducing various substituents onto the benzofuran core. For instance, in a related compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, electrophilic substitution reactions such as halogenation have been successfully employed. Treatment with chlorine (Cl₂) can lead to the introduction of chloro groups at the C4 and C6 positions of the benzene (B151609) ring. Similarly, bromination using bromine (Br₂) has been shown to selectively introduce a bromine atom at the C6 position. scispace.comnih.gov These examples suggest that the C4 and C6 positions of 5-Methoxy-3-(trifluoromethyl)benzofuran are susceptible to electrophilic attack, activated by the 5-methoxy group.

Functionalization at the C2 position of the furan (B31954) ring is also a common strategy in benzofuran chemistry. While direct substitution at the trifluoromethyl-bearing C3-position is challenging, the C2 position is often more reactive towards certain reagents. For instance, in the synthesis of related benzofuran derivatives, modifications at the C2 position are frequently explored to introduce a variety of functional groups.

Exploration of Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The benzene portion of the benzofuran ring is susceptible to electrophilic aromatic substitution. The 5-methoxy group is an activating, ortho-, para-directing group, which would suggest that electrophiles would preferentially add to the C4 and C6 positions. Indeed, studies on similar benzofuran structures confirm this reactivity pattern. For example, bromination and chlorination of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate result in substitution at the C6 and C4/C6 positions, respectively. scispace.comnih.gov This indicates that reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be directed to these positions on this compound.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzofuran core is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. While the trifluoromethyl group at C3 is strongly electron-withdrawing, its influence is primarily on the furan ring. Nucleophilic attack on the benzene ring would be less favorable unless further activated by other substituents.

Modification of Side Chains at the 3-Position

The trifluoromethyl group at the 3-position is generally stable and not readily modified. Therefore, derivatization at this position often involves precursors where the trifluoromethyl group is replaced by a more versatile functional handle, such as a carboxylic acid or an ester. For the purpose of this article, we will consider derivatization strategies that could be applied if a different functional group were present at C3, or if the trifluoromethyl group itself could participate in reactions.

Alkylation and Acylation Reactions

Direct alkylation or acylation of the trifluoromethyl group is not a feasible synthetic route. However, if a precursor with a different side chain, such as a methyl group, were used, a variety of transformations would be possible. For example, the methyl group of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be brominated using N-bromosuccinimide (NBS) to form a bromomethyl group. scispace.comnih.gov This brominated intermediate serves as a versatile electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of various alkyl and acyl chains.

Synthesis of Hydrazide and Other Nitrogen-Containing Derivatives

The synthesis of hydrazides and other nitrogen-containing derivatives typically starts from a carboxylic acid or ester functional group. While direct conversion of the trifluoromethyl group to a hydrazide is not standard, it is a common transformation for a carboxylate group. For instance, a 3-carboxylate benzofuran derivative could be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles.

Furthermore, aminoalkyl derivatives can be synthesized from halogenated intermediates. As mentioned, the bromination of a methyl group at a side chain provides a reactive handle. This bromoalkyl derivative can then be condensed with various primary or secondary amines to yield the corresponding aminoalkyl derivatives. scispace.comnih.gov This strategy allows for the introduction of a wide range of nitrogen-containing functionalities.

Heterocycle Annulation and Fusion Strategies

One common approach involves the functionalization of the benzofuran core with groups that can participate in cyclization reactions. For example, introducing an ortho-amino or ortho-hydroxyl group on the benzene ring, along with a suitable functional group on the furan ring, could set the stage for an intramolecular cyclization to form a new fused heterocyclic ring.

Another strategy could involve the reaction of a functionalized benzofuran with a bifunctional reagent. For instance, a di-electrophilic or di-nucleophilic benzofuran derivative could react with a complementary bifunctional molecule to construct a new ring. The specific nature of the annulation would depend on the positions and types of the reactive functional groups on the benzofuran starting material.

Synthesis of Oxadiazole-Appended Benzofurans

The incorporation of an oxadiazole ring onto the benzofuran scaffold is another key derivatization strategy. Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms, and they are recognized as important pharmacophores in drug discovery. The 1,3,4-oxadiazole (B1194373) isomer, in particular, is a common bioisostere for amide and ester functionalities. nih.govamazonaws.com

A general synthetic route to 1,3,4-oxadiazole derivatives often starts from a carboxylic acid or its corresponding ester. nih.gov For a benzofuran scaffold, a carboxy-functionalized benzofuran would be a suitable starting point. The synthesis typically proceeds through the formation of a hydrazide by reacting the ester with hydrazine hydrate. nih.gov This hydrazide can then be cyclized to form the 1,3,4-oxadiazole ring using various reagents. For instance, reaction with a β-benzoyl propionic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole derivative. nih.gov

Another approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by acidification to form a 1,3,4-oxadiazole-2-thiol. nih.gov This thiol can be further functionalized. Alternatively, hydrazones can be cyclized using reagents like bromine in acetic acid. nih.gov

While direct synthesis from this compound is not explicitly detailed in the literature, a plausible synthetic route would involve the introduction of a carboxyl or a related functional group at a suitable position on the benzofuran ring, which could then be converted to the oxadiazole moiety using established methods. For instance, functionalization at the 2-position of the benzofuran ring is a common strategy.

Table 2: General Methods for the Synthesis of 1,3,4-Oxadiazoles

| Starting Material | Key Intermediates | Cyclization Reagent | Product |

| Aromatic Ester | Aromatic Hydrazide | β-Benzoyl propionic acid, POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole |

| Aromatic Hydrazide | Hydrazone | Bromine, Acetic Acid | 2,5-Disubstituted-1,3,4-oxadiazole |

| Aromatic Hydrazide | Dithiocarbazate | Carbon Disulfide, KOH | 5-Substituted-1,3,4-oxadiazole-2-thiol |

Bioisosteric Replacements within the Benzofuran Heterocycle

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical and pharmacological properties of a lead compound without significantly altering its biological activity. spirochem.comcambridgemedchemconsulting.com This is achieved by exchanging an atom or a group of atoms with another that has similar steric, electronic, or other key properties. For the this compound scaffold, several bioisosteric replacements can be envisioned to fine-tune its characteristics.

The methoxy (B1213986) (–OCH₃) group at the 5-position is another key site for bioisosteric modification. Common bioisosteres for a methoxy group include:

Other alkoxy groups: Such as ethoxy (–OCH₂CH₃) or isopropoxy (–OCH(CH₃)₂), which can modulate lipophilicity.

Halogens: A fluorine or chlorine atom can mimic the steric size and electronic properties of the methoxy group to some extent.

Small alkyl groups: A methyl or ethyl group can replace the methoxy group, although this would significantly alter the electronic properties from electron-donating to weakly electron-donating.

Cyclic ethers: Small rings like an oxetane (B1205548) can be used as bioisosteres for larger alkyl groups and can influence properties like solubility and metabolic stability. cambridgemedchemconsulting.com

The replacement of the oxygen atom within the benzofuran ring itself with another heteroatom, such as sulfur (to form a benzothiophene) or nitrogen (to form an indole), represents a scaffold-hopping approach, which is a broader form of bioisosteric replacement. This would fundamentally change the heterocyclic core and its associated properties.

Rational Design and Synthesis of Focused Compound Libraries for Academic Screening

The rational design of focused compound libraries is a powerful approach in modern drug discovery to efficiently explore the structure-activity relationships (SAR) of a particular scaffold. nih.govresearchgate.net For the this compound core, a focused library can be designed to systematically probe the effects of substituents at various positions on a specific biological target.

The design of such a library would typically involve:

Scaffold Selection: The this compound scaffold is chosen as the central core due to its potential biological relevance or as a starting point for optimization.

Identification of Diversity Points: Key positions on the scaffold that are amenable to chemical modification are identified. For this scaffold, these would primarily be the 2-position and the aromatic ring of the benzofuran.

Selection of Building Blocks: A diverse yet focused set of building blocks is chosen to introduce a range of physicochemical properties (e.g., size, lipophilicity, hydrogen bonding capacity, electronic effects) at the identified diversity points.

Synthesis of the Library: A robust and efficient synthetic route is developed to allow for the parallel synthesis of the designed compounds.

A hypothetical focused library based on the this compound scaffold could involve modifications at the 2-position. For example, a Suzuki or Stille coupling reaction at a 2-halo-5-methoxy-3-(trifluoromethyl)benzofuran intermediate could be used to introduce a variety of aryl and heteroaryl groups.

Table 3: Hypothetical Focused Library Design for this compound

| Scaffold | Diversity Point | Proposed Modification | Synthetic Strategy | Desired Property Variation |

| This compound | Position 2 | Introduction of various aryl and heteroaryl groups | Suzuki or Stille coupling from a 2-bromo or 2-iodo precursor | Variation in steric bulk, electronics, and hydrogen bonding potential |

| This compound | Position 5 (Methoxy group) | Replacement with other alkoxy, alkyl, or halogen groups | Nucleophilic aromatic substitution or multi-step synthesis from a substituted phenol (B47542) | Modulation of lipophilicity and electronic properties |

| This compound | Aromatic Ring (Positions 4, 6, 7) | Introduction of small substituents (e.g., halogens, methyl) | Electrophilic aromatic substitution or synthesis from pre-functionalized phenols | Probing specific interactions with a biological target |

The resulting library of compounds would then be screened against a biological target of interest in an academic setting to identify initial hits and elucidate key SAR trends that can guide the design of more potent and selective compounds.

Structure Activity/property Relationship Studies Methodological Aspects

Systematic Variation of Substituents to Probe Molecular Interactions

The core principle of SAR is the systematic modification of a chemical structure to observe the resulting changes in activity. For 5-Methoxy-3-(trifluoromethyl)benzofuran, this would involve altering its three key substituents: the methoxy (B1213986) group at the 5-position, the trifluoromethyl group at the 3-position, and various positions on the benzofuran (B130515) ring system itself.

3-Position (Trifluoromethyl Group): The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is highly lipophilic. Its effects on metabolic stability and binding interactions are significant. Systematic variation might include replacing it with a methyl (-CH3) group to assess the role of its electronic and lipophilic character, or with other halogenated alkyl groups (e.g., -CHF2, -CCl3) to fine-tune these properties.

Benzofuran Scaffold: Substituents could be added to other positions on the benzene (B151609) ring (e.g., positions 4, 6, or 7) to explore additional interaction points with a biological target. Introducing halogens (F, Cl, Br) or small alkyl groups could modulate lipophilicity and binding interactions.

By correlating these structural changes with changes in biological activity, chemists can deduce the specific interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—that are critical for the molecule's function.

Computational and Experimental Determination of Ligand Efficiency and Ligand Lipophilicity Efficiency

As lead compounds are optimized, it is important to ensure that increases in potency are not achieved at the expense of undesirable properties. Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are key metrics used to guide this process.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). It is calculated as the binding energy per heavy atom. A higher LE value is desirable, as it indicates that the compound achieves its potency efficiently, without excessive size.

Ligand Lipophilicity Efficiency (LLE): This metric connects potency (pIC50 or pKi) with lipophilicity (LogP or LogD). It is calculated as pIC50 - LogP. High lipophilicity can lead to poor solubility, high metabolic turnover, and non-specific toxicity. An LLE value greater than 5 is often considered a benchmark for a promising drug candidate, indicating that the compound's potency outweighs its lipophilicity.

For this compound, these values would be calculated after its binding affinity and lipophilicity are experimentally determined. Computational tools can also predict these parameters to help prioritize which analogues to synthesize.

| Metric | Formula | Desired Value | Purpose |

| Ligand Efficiency (LE) | ΔG / HAC | > 0.3 | Measures binding efficiency relative to molecular size. |

| Ligand Lipophilicity Efficiency (LLE) | pIC50 - LogP | > 5 | Balances potency against lipophilicity to avoid undesirable properties. |

Conformational Analysis and its Impact on Ligand-Target Recognition

A molecule's biological activity is intrinsically linked to its three-dimensional shape and flexibility, known as its conformation. Conformational analysis aims to identify the low-energy, stable shapes a molecule is likely to adopt. This is crucial because a ligand must typically adopt a specific conformation—the "bioactive conformation"—to fit optimally into the binding site of its target protein.

For this compound, computational methods like molecular mechanics and quantum mechanics would be used to map its conformational landscape. These calculations would identify rotational barriers around single bonds and predict the most stable spatial arrangements of the methoxy and trifluoromethyl groups relative to the benzofuran ring. Understanding these preferences helps researchers design more rigid analogues that are "pre-organized" in the bioactive conformation, which can lead to a significant increase in binding affinity and selectivity.

Biophysical Characterization of Molecular Binding Events (excluding biological outcomes)

To fully understand how a compound interacts with its target, direct biophysical measurements are essential. These techniques provide quantitative data on binding affinity, kinetics, and the specific location of the interaction, independent of a functional or biological readout.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the compound of interest, such as this compound, is then flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.

This method provides a wealth of information:

Association rate constant (k_on): How quickly the compound binds to the target.

Dissociation rate constant (k_off): How quickly the compound dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated from the ratio of k_off to k_on.

A slow dissociation rate is often a desirable characteristic for a drug, as it can lead to a more sustained duration of action.

| Kinetic Parameter | Description |

| k_on (Association Rate) | The rate at which the compound binds to the target. |

| k_off (Dissociation Rate) | The rate at which the compound-target complex falls apart. |

| K_D (Dissociation Constant) | The concentration of the compound required to occupy 50% of the target binding sites at equilibrium; a measure of affinity. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-target interactions at an atomic level. In the context of drug discovery, protein-observed NMR experiments are particularly useful. The protein is isotopically labeled (with ¹⁵N or ¹³C), and its spectrum is recorded. Each peak in the spectrum corresponds to a specific atom in the protein.

When a compound like this compound binds to the protein, it causes changes in the local chemical environment of the amino acid residues in the binding pocket. These changes are observed as shifts in the positions of the corresponding peaks in the NMR spectrum, a phenomenon known as Chemical Shift Perturbation (CSP). By identifying which peaks have shifted, researchers can precisely map the compound's binding site on the surface of the protein. This information is invaluable for guiding the design of more potent and selective molecules.

X-ray crystallography provides the most detailed, high-resolution view of a ligand-target interaction. To achieve this, a crystal of the target protein bound to the compound of interest must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the complex.

This map reveals the precise orientation and conformation of this compound within the binding site of its target. It allows researchers to visualize the specific atomic interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that anchor the compound to the protein. This structural information is the gold standard for structure-based drug design, providing a definitive blueprint for further optimization of the compound's structure to enhance its binding affinity and selectivity.

Analysis of Specific Molecular Contacts (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions, Van der Waals Forces)

The specific molecular contacts of this compound are dictated by its distinct structural features: the benzofuran core, the methoxy group, and the trifluoromethyl group. While direct crystallographic studies on this specific compound are not widely available, analysis of closely related structures and the inherent properties of its functional groups allows for a detailed projection of its interaction profile.

Hydrogen Bonding: The oxygen atom of the 5-methoxy group can act as a hydrogen bond acceptor. In crystal structures of related compounds, such as 5-methoxy-2-benzofuran-1(3H)-one, weak C-H···O hydrogen bonds have been observed to link molecules into larger networks. nih.gov Similarly, the fluorine atoms of the trifluoromethyl group, while generally poor hydrogen bond acceptors, can participate in weak C-H···F interactions.

π-Stacking: The aromatic benzene ring fused to the furan (B31954) ring provides a planar surface conducive to π-π stacking interactions with other aromatic systems, such as the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a biological target. These interactions are crucial for the stabilization of ligand-receptor complexes.

The combination of these interactions defines the molecule's ability to bind to specific biological targets. The interplay between the potential for hydrogen bonding via the methoxy group, the hydrophobic nature of the CF3 group, and the π-stacking capability of the aromatic core creates a complex and specific interaction profile.

Probing Molecular Recognition Mechanisms (e.g., G-quadruplex interactions)

A significant area of research for heterocyclic molecules like benzofuran derivatives is their ability to interact with and stabilize non-canonical DNA and RNA structures, such as G-quadruplexes (G4s). G4 structures, formed in guanine-rich nucleic acid sequences, are implicated in the regulation of key cellular processes, including gene expression, and are prominent in telomeres and the promoter regions of oncogenes like c-MYC. nih.govunimi.it The stabilization of these structures by small molecules has emerged as a promising anti-cancer strategy. unimi.it

Molecules that bind to G-quadruplexes typically feature a large, planar aromatic core that can stack on the terminal G-quartets, along with side chains that can interact with the grooves or loops of the G4 structure. unimi.it The planar benzofuran system of this compound makes it a potential candidate for this type of interaction.

Table 1: Putative Interaction Sites for Benzofuran Derivatives with G-Quadruplex DNA

| Interaction Type | Molecular Feature Involved | Potential G4 Target Site |

|---|---|---|

| π-π Stacking | Benzofuran aromatic core | Terminal G-quartets |

| Hydrophobic Interaction | Trifluoromethyl group | Grooves or loops |

Studies on other ligands, such as acridine (B1665455) and pyridoquinazoline derivatives, have demonstrated that they can bind to the c-MYC G-quadruplex, often with a 2:1 ligand-to-G4 stoichiometry, where one molecule stacks on each of the terminal tetrads. nih.govunimi.it Probing the molecular recognition mechanism for a compound like this compound would involve similar biophysical techniques, including NMR spectroscopy, circular dichroism, and fluorescence resonance energy transfer (FRET) melting assays, to confirm binding and determine the mode and affinity of the interaction.

Computational Approaches to Structure-Property Relationships

Computational chemistry provides powerful tools for predicting and analyzing the relationship between the structure of a molecule like this compound and its physicochemical properties and biological activity.

Molecular Docking for Predictive Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzofuran derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For instance, libraries of benzofuran hybrids have been screened against the epidermal growth factor receptor (EGFR), a target in lung cancer, with some derivatives showing high theoretical binding affinities (docking scores of -9.6 to -10.2 kcal/mol). nih.gov Similarly, docking has been used to support the structure-activity relationships of benzofuran derivatives as potential antimicrobial agents or inhibitors of the main protease of COVID-19, with scores ranging from –9.37 to –11.63 kcal/mol. researchgate.netnih.gov

A hypothetical docking study of this compound into a target active site would likely reveal:

Hydrophobic pocketing: The trifluoromethyl group would be oriented towards a hydrophobic pocket.

Hydrogen bonding: The 5-methoxy group's oxygen could form a hydrogen bond with a suitable donor residue (e.g., the backbone NH of an amino acid).

Aromatic interactions: The benzofuran ring could engage in π-π stacking or T-shaped π-stacking with aromatic residues.

These predictive models are crucial for rational drug design, allowing for the prioritization of compounds for synthesis and biological testing. jbcpm.com

Table 2: Example Docking Scores for Benzofuran Derivatives Against Various Targets

| Compound Class | Target Protein | Reported Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrids | EGFR | -9.6 to -10.2 | nih.gov |

| (3-alkoxy-5-nitrobenzofuran-2-yl) methanones | Superoxide Dismutase (SOD) | Not specified, but showed favorable binding | researchgate.net |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Parameters

QSAR and QSPR models are statistical methods that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built using calculated molecular descriptors.

For benzofuran and related indole (B1671886) derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of histone lysine (B10760008) methyl transferase. researchgate.neteurjchem.com These models often employ a combination of descriptors. A robust model for these derivatives was built using two key descriptors:

minHBint4: A descriptor related to the minimum E-state for a hydrogen bond of type H-C-N/O/S.

Wlambdal.unity: A 2D descriptor that encodes information about the molecular graph.

This model demonstrated high robustness (R² = 0.9328), stability (Q²LOO = 0.9212), and predictive power (R²ext = 0.929). researchgate.neteurjchem.com

Other important parameters used in structure-property relationship studies include:

Fukui Functions: Derived from density functional theory (DFT), Fukui functions are used to predict the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, or radical attack. semanticscholar.orgnih.gov For heterocyclic systems, these calculations can identify the most reactive sites, guiding the understanding of metabolic pathways or the design of synthetic reactions. semanticscholar.org For example, in related benzofused systems, the C(2) atom of the furan ring is often predicted to be the most reactive site towards electrophiles. semanticscholar.org

Optoelectronic Properties: The electronic properties of benzofuran derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for their application in materials science (e.g., as organic light-emitting diodes, OLEDs). nih.gov The HOMO-LUMO energy gap determines the electronic absorption and emission properties of the molecule. The presence of electron-donating groups (like methoxy) and electron-withdrawing groups (like trifluoromethyl) on the benzofuran scaffold can be used to tune these optoelectronic properties. nih.govresearchgate.net

Table 3: Common Parameters in QSAR/QSPR Studies of Benzofuran Derivatives

| Parameter Type | Example Descriptor/Property | Application |

|---|---|---|

| 2D Descriptors | Wlambdal.unity | Predicting biological activity (e.g., enzyme inhibition) |

| E-State Descriptors | minHBint4 | Quantifying potential for specific interactions (e.g., H-bonding) |

| DFT-based Reactivity | Fukui Functions | Predicting sites of metabolic attack or chemical reaction |

These computational approaches provide a quantitative and predictive framework for understanding and optimizing the properties of this compound and its derivatives for specific applications.

Conclusion and Future Research Directions

Summary of Current Research Achievements for 5-Methoxy-3-(trifluoromethyl)benzofuran

Direct and specific research achievements for this compound are not widely reported. However, the compound's structure combines two key pharmacophores whose individual contributions to biological activity are well-documented. The benzofuran (B130515) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. mdpi.comnih.govrsc.orgnih.gov

The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com The strong carbon-fluorine bond is resistant to metabolic degradation, and the group's steric and electronic properties can significantly improve a compound's pharmacokinetic profile. mdpi.com Similarly, the methoxy (B1213986) (-OCH3) group at the C5 position is a common feature in many bioactive benzofurans, influencing the molecule's electronic properties and interactions with biological targets. ontosight.ai

Research on analogous compounds provides insight into the potential of this compound. For instance, trifluoromethyl-substituted heterocycles are prevalent in the pharmaceutical industry. acs.org Studies on various benzofuran derivatives have demonstrated their potent inhibitory activity against a range of biological targets, including enzymes implicated in cancer, such as lysine-specific demethylase 1 (LSD1) and peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). researchgate.netrsc.org Therefore, the primary achievement is the conceptual design of a molecule that synergistically combines the established benefits of these structural features, creating a promising candidate for future drug discovery and chemical biology research.

Emerging Synthetic Methodologies and Their Potential for Expanding Compound Space

The synthesis of highly functionalized benzofurans, particularly those bearing a trifluoromethyl group, has been a significant area of research. Advances in synthetic organic chemistry offer efficient pathways to access this compound and a diverse library of its analogs. These methodologies are crucial for expanding the chemical space available for screening and structure-activity relationship (SAR) studies.

One promising approach involves the direct synthesis of 3-trifluoromethyl-substituted benzofuranols from readily available salicylaldehydes. acs.orgnih.gov This method utilizes in situ generated trifluoromethyl diazomethane (B1218177) in a homologation reaction, followed by dehydration to yield the final benzofuran product. acs.org Applying this to a 4-methoxysalicylaldehyde precursor would provide a direct route to the target compound.

Another powerful strategy is the domino cyclization/trifluoromethylation of 2-alkynylphenols. researchgate.net This method employs a copper-trifluoromethylating agent, often derived from the inexpensive industrial byproduct fluoroform (CF3H), to achieve the synthesis in a single step. researchgate.net Such transition-metal-catalyzed reactions represent a highly efficient and atom-economical approach to constructing the trifluoromethylated benzofuran scaffold. acs.orgresearchgate.net

These emerging methods not only enable the synthesis of the target compound but also offer the flexibility to introduce a wide range of substituents on both the benzene (B151609) and furan (B31954) rings, thereby rapidly expanding the compound space for biological evaluation.

Table 1: Emerging Synthetic Methodologies for Trifluoromethylated Benzofurans

| Methodology | Precursors | Key Reagents | Advantages |

| Homologation-Dehydration | Salicylaldehyde derivatives | In situ generated CF3CHN2, BF3·OEt2 | Utilizes commercially available starting materials for direct access to 3-CF3-benzofurans. acs.orgnih.gov |

| Domino Cyclization/Trifluoromethylation | 2-Alkynylphenol derivatives | Copper-trifluoromethyl reagents (e.g., from CF3H) | High efficiency and atom economy in a one-step process. researchgate.net |

| Transition-Metal Catalyzed Cross-Coupling | Various functionalized phenols and alkynes | Palladium or other transition metal catalysts | Versatile for creating diverse substitution patterns. researchgate.net |

Advancements in Computational Approaches for Rational Design and In Silico Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of novel compounds before their synthesis. For the benzofuran scaffold, computational approaches such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction have been successfully employed to design potent inhibitors for various biological targets. researchgate.netresearchgate.netnih.gov

These in silico techniques can be applied to this compound to:

Predict Biological Targets: Molecular docking simulations can be used to screen the compound against a wide range of protein structures to identify potential biological targets.

Optimize Binding Affinity: By modeling the interaction of the compound within the active site of a target protein, computational methods can guide the design of new derivatives with improved potency and selectivity.

Establish Structure-Activity Relationships: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of benzofuran analogs to understand the key structural features required for biological activity. researchgate.net

Profile Pharmacokinetic Properties: ADMET prediction tools can assess the drug-likeness of this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

By leveraging these advanced computational approaches, researchers can significantly accelerate the discovery process, reduce costs, and increase the likelihood of identifying novel therapeutic agents based on the this compound scaffold.

Future Directions in Derivatization and Scaffold Exploration

The this compound core represents a versatile template for further chemical modification to explore and optimize biological activity. Future research will likely focus on systematic derivatization to build a comprehensive understanding of the structure-activity relationships.

Key areas for exploration include:

Substitution on the Benzene Ring: While the 5-methoxy group is a starting point, exploring other substituents (e.g., halogens, alkyls, additional methoxy groups) and their positions (C4, C6, C7) on the aromatic ring could significantly modulate the compound's electronic properties and biological activity.

Modification at the C2 Position: The C2 position of the benzofuran ring is a common site for derivatization. Introducing various functional groups, such as esters, amides, or other heterocyclic rings, at this position has been shown to be crucial for the cytotoxic activity of some benzofuran derivatives. nih.govmdpi.com

Bioisosteric Replacement of the Trifluoromethyl Group: While the -CF3 group offers many advantages, exploring other fluoroalkyl groups (e.g., -CF2H, -CH2CF3) or other electron-withdrawing groups could fine-tune the compound's properties.

Hybrid Molecule Design: Fusing the this compound scaffold with other known pharmacophores could lead to hybrid molecules with dual or enhanced biological activities. nih.gov

Creating focused chemical libraries based on these derivatization strategies will be essential for screening against various disease targets and identifying lead compounds for further development.

Prospects for Fundamental Chemical Biology Investigations of Benzofuran Scaffolds

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical probes for fundamental chemical biology research. The benzofuran scaffold has been implicated in modulating key biological pathways, offering opportunities to investigate complex cellular processes.

For example, certain benzofuran derivatives have been studied as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease. nih.gov The specific structural features of this compound—a lipophilic, metabolically stable core—make it an interesting candidate to study the molecular interactions that drive protein aggregation.

Furthermore, the role of benzofurans as enzyme inhibitors provides a platform to dissect enzymatic mechanisms and cellular signaling pathways. rsc.org By designing and synthesizing fluorescently tagged or biotinylated versions of this compound, researchers could perform target identification and validation studies, visualize the compound's subcellular localization, and elucidate its mechanism of action. These investigations would not only advance our understanding of the biological activities of this specific compound but also contribute to a broader knowledge of the fundamental biology of the systems being studied.

Q & A

Q. What are the optimized synthetic routes for 5-Methoxy-3-(trifluoromethyl)benzofuran, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki coupling, with solvent choice and oxidants critical for yield. For example, using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature minimizes side reactions and improves regioselectivity . Optimize reaction time (8–24 hours) and stoichiometric ratios (1:1.2 for aryl boronic acids in Suzuki coupling) to achieve >70% purity.

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., methoxy at C5, trifluoromethyl at C3) and aromatic proton splitting.

- IR : Detect functional groups (C-O stretch of benzofuran at ~1250 cm, CF symmetric stretch at ~1150 cm).

- MS : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 260.06).

- X-ray crystallography (if crystals are obtainable) resolves bond angles and planarity deviations (<0.01 Å for benzofuran rings) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC values against S. aureus and E. coli) and disc diffusion.

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA (IC determination) .

- Antioxidant activity : DPPH radical scavenging assays (EC < 50 µM in some benzofuran derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace methoxy with hydroxy or halogens to modulate electron-donating/withdrawing effects.

- Trifluoromethyl positioning : Compare C3 vs. C5 substitution for solubility and target binding (e.g., CF at C3 enhances electrophilicity in enzyme inhibition) .

- Table: Substituent Effects on Biological Activity

| Position | Substituent | Bioactivity Trend |

|---|---|---|

| C5 | Methoxy | ↑ Antioxidant |

| C3 | CF | ↑ Antimicrobial |

| C2 | Bromo | ↑ Anti-inflammatory |